molecular formula C18H23N3O3 B2980583 N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034365-67-6

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No.: B2980583
CAS No.: 2034365-67-6
M. Wt: 329.4
InChI Key: NPYSEBBDWPMBMM-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides. This compound features a pyrrole ring, a tetrahydropyran ring, and an isonicotinamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

    Attachment of the Ethyl Linker: The pyrrole ring can then be functionalized with an ethyl group using alkylation reactions.

    Synthesis of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through an acid-catalyzed cyclization of a suitable diol.

    Coupling Reactions: The pyrrole-ethyl intermediate and the tetrahydropyran intermediate can be coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Isonicotinamide Moiety: Finally, the isonicotinamide moiety can be introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide could be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound might be investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide would depend on its specific interactions with molecular targets. It could potentially inhibit or activate certain enzymes, receptors, or pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrrol-1-yl)ethyl)-isonicotinamide: Lacks the tetrahydropyran ring.

    N-(2-(1H-pyrrol-1-yl)ethyl)-2-methoxyisonicotinamide: Lacks the tetrahydropyran ring and has a methoxy group instead.

    N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzamide: Has a benzamide moiety instead of isonicotinamide.

Uniqueness

The presence of both the tetrahydropyran ring and the isonicotinamide moiety in N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide makes it unique compared to similar compounds. This unique structure could result in distinct chemical and biological properties.

Properties

IUPAC Name

2-(oxan-4-ylmethoxy)-N-(2-pyrrol-1-ylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-18(20-7-10-21-8-1-2-9-21)16-3-6-19-17(13-16)24-14-15-4-11-23-12-5-15/h1-3,6,8-9,13,15H,4-5,7,10-12,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYSEBBDWPMBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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